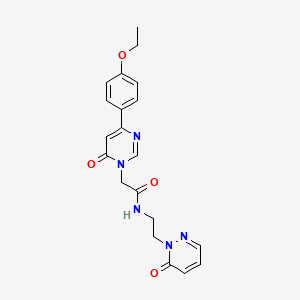
2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide , with CAS number 1226434-24-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H24FN5O4, with a molecular weight of 489.5 g/mol. The structure features a pyrimidine ring, an ethoxyphenyl group, and a pyridazine moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN5O4 |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 1226434-24-7 |
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anticancer agent and its role in modulating various cellular pathways.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxopyrimidine can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and survival. The mechanism often involves the modulation of BRD4 (Bromodomain-containing protein 4) , which plays a crucial role in regulating gene expression associated with cancer progression .
Case Study Example:
In a study involving various oxopyrimidine derivatives, it was found that certain compounds could effectively inhibit the growth of multiple myeloma cells by disrupting BRD4-mediated transcriptional regulation. The IC50 values for these compounds ranged from 100 nM to 1 µM, indicating potent activity against these cancer cell lines .
The proposed mechanism for the biological activity of this compound includes:
- Cereblon Ligase Interaction: The compound may act as a ligand for cereblon E3 ligase, facilitating the targeted degradation of oncogenic proteins.
- Histone Acetylation Modulation: By influencing histone acetylation patterns, it can alter gene expression profiles in cancer cells, leading to reduced proliferation and increased apoptosis .
Pharmacological Studies
Pharmacological evaluations have demonstrated that the compound exhibits a range of activities beyond anticancer effects, including antimicrobial properties. A study on related compounds showed that they possess significant antimicrobial activity against various bacterial strains, suggesting potential applications in infectious disease management .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-2-29-16-7-5-15(6-8-16)17-12-20(28)24(14-22-17)13-18(26)21-10-11-25-19(27)4-3-9-23-25/h3-9,12,14H,2,10-11,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVWQNAAYLNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














